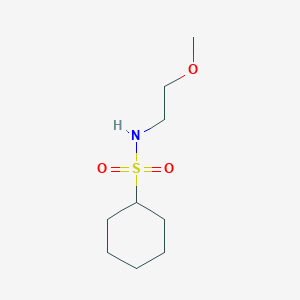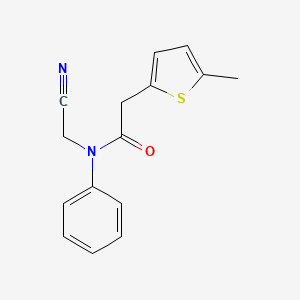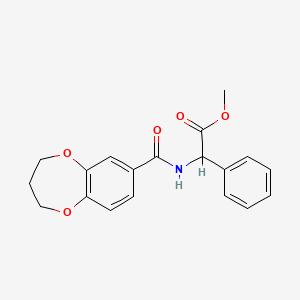
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is an organic compound that belongs to the class of quinoxaline derivatives. It has been synthesized and studied extensively due to its potential applications in various fields of scientific research.
作用機序
The mechanism of action of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death. Additionally, it has been shown to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi, leading to cell death. Additionally, it has been shown to scavenge free radicals and prevent oxidative damage, which can lead to various diseases.
実験室実験の利点と制限
One advantage of using 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol in lab experiments is its potential applications in various fields of scientific research. It has been shown to have anticancer, antimicrobial, and antioxidant properties, which can be useful in the development of new drugs and therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol. One direction is the development of new drugs and therapies based on its anticancer, antimicrobial, and antioxidant properties. Another direction is the study of its potential toxicity and the development of safer derivatives. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
In conclusion, 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is an organic compound that has been synthesized and studied extensively due to its potential applications in various fields of scientific research. It has been shown to have anticancer, antimicrobial, and antioxidant properties, and its mechanism of action is not fully understood. While it has potential advantages for lab experiments, its potential toxicity should also be considered. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol involves the reaction of quinoxaline-2-carboxylic acid with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified by recrystallization.
科学的研究の応用
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential antioxidant due to its ability to scavenge free radicals.
特性
IUPAC Name |
2-(quinoxalin-2-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13-8-4-3-7-12(13)17-14-9-15-10-5-1-2-6-11(10)16-14/h1-2,5-6,9,12-13,18H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXLCUKUDMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]oxolan-2-one](/img/structure/B7572368.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)
![N-(1-cyanocycloheptyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B7572388.png)
![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)

![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)

![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)


![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)